3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a benzyl group, a methylsulfanyl group, and a thieno[3,2-d]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4-one core. One common approach is to start with a suitable thieno[3,2-d]pyrimidinone precursor, which undergoes a series of reactions to introduce the benzyl and methylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity that could be explored for potential therapeutic uses.
Medicine: : Its unique structure suggests it could be a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a medicinal context, it might interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be compared to other similar compounds, such as:
3-Benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine: : This compound has a similar structure but differs in the presence of a tetrahydrobenzothieno ring.
3-Benzyl-2-(methylsulfanyl)-3H-thieno[2,3-d]pyrimidin-4-one: : This compound lacks the additional hydrogen atoms in the thieno ring compared to the tetrahydro variant.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-benzyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-18-14-15-11-7-8-19-12(11)13(17)16(14)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJVYDDUBCPKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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